![molecular formula C11H10ClNO B042990 4-Chloro-2-ethoxyquinoline CAS No. 91348-94-6](/img/structure/B42990.png)
4-Chloro-2-ethoxyquinoline
Overview
Description
4-Chloro-2-ethoxyquinoline is a chemical compound with the empirical formula C11H10ClNO and a molecular weight of 207.66 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-ethoxyquinoline consists of a quinoline core with a chlorine atom at the 4th position and an ethoxy group at the 2nd position . The SMILES string representation is ClC1=CC(OCC)=NC2=CC=CC=C21 .Physical And Chemical Properties Analysis
4-Chloro-2-ethoxyquinoline is a solid substance . Its empirical formula is C11H10ClNO and it has a molecular weight of 207.66 .Scientific Research Applications
Antibacterial Activity
4-Chloro-2-ethoxyquinoline has been used in the synthesis of novel 7-chloroquinoline derivatives, which have shown promising antibacterial activity. For instance, compounds synthesized using 4-Chloro-2-ethoxyquinoline showed good activity against E. coli . This makes it a potential candidate for the development of new antibacterial drugs .
Antioxidant Activity
In addition to its antibacterial properties, 4-Chloro-2-ethoxyquinoline derivatives have also demonstrated antioxidant activity. Compounds synthesized from it displayed strong antioxidant activity, with IC50 values comparable to ascorbic acid . This suggests potential applications in the development of antioxidant therapies .
Anti-Cancer Research
Quinoline heterocycle, a scaffold used in the development of bioactive molecules, has been used in anti-cancer research. 4-Chloro-2-ethoxyquinoline, being a quinoline derivative, could potentially be used in the synthesis of anticancer drugs .
Antimalarial Research
Quinoline derivatives have also been used in the development of antimalarial drugs. Given that 4-Chloro-2-ethoxyquinoline is a quinoline derivative, it could potentially be used in antimalarial research .
Algae Metabolite Research
4-Chloro-2-ethoxyquinoline has been found as a metabolite in the algae Haematococcus pluvialis . This suggests potential applications in the study of algal metabolites and their biological activities .
Food Additive Research
The antioxidant function of ethoxyquinoline (EQ), a derivative of 4-Chloro-2-ethoxyquinoline, has been studied in the context of food additives . This suggests potential applications in the development of food preservatives .
Mechanism of Action
Safety and Hazards
The safety data sheet for 4-Chloro-2-ethoxyquinoline indicates that it is classified as having acute toxicity, both oral and dermal, and it may cause skin sensitization . It is also classified as a carcinogen . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
4-chloro-2-ethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEWYQHHTOEPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356476 | |
Record name | 4-Chloro-2-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91348-94-6 | |
Record name | 4-Chloro-2-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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